molecular formula C20H14ClN3O3 B278001 4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B278001
M. Wt: 379.8 g/mol
InChI Key: ATYWEHXZCGJYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for investigating the role of this kinase in various biological processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves inhibition of a specific protein kinase. This kinase plays a key role in various biological processes, including cell proliferation, migration, and invasion. By inhibiting this kinase, 4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can affect these processes.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, migration, and invasion. It has also been shown to reduce inflammation and protect against neurodegenerative diseases. However, more research is needed to fully understand the effects of this compound.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for investigating the role of this kinase in various biological processes. It is also relatively easy to synthesize and produces high yields of pure compound. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other kinases, which could complicate data interpretation.

Future Directions

There are several future directions for research on 4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study its effects on other biological processes and pathways. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps. First, 2-methoxy-5-(2-nitrophenyl)oxazole is reacted with 2-aminopyridine to form 2-methoxy-5-(2-pyridinyl)oxazole. This compound is then reacted with 4-chlorobenzoyl chloride to form the final product, 4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. The synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been used in various scientific research applications. It is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for investigating the role of this kinase in various biological processes. For example, it has been used to study the role of this kinase in cancer cell proliferation, migration, and invasion. It has also been used to investigate the role of this kinase in inflammatory responses and neurodegenerative diseases.

properties

Product Name

4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

4-chloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14ClN3O3/c1-26-16-9-6-13(20-24-18-17(27-20)3-2-10-22-18)11-15(16)23-19(25)12-4-7-14(21)8-5-12/h2-11H,1H3,(H,23,25)

InChI Key

ATYWEHXZCGJYNS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.